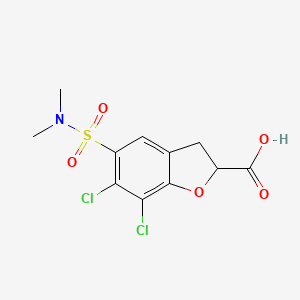

6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid

Description

Properties

CAS No. |

103968-87-2 |

|---|---|

Molecular Formula |

C11H11Cl2NO5S |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16) |

InChI Key |

ZTFUDCAAHOVUPH-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

108940-99-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-dimethylsulfamoyl-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid S 8666 S-8666 |

Origin of Product |

United States |

Preparation Methods

Ethyl Ester Intermediate

A critical intermediate is ethyl 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylate , synthesized via oxidation of 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran. Chromium trioxide in sulfuric acid and acetone facilitates this conversion, yielding the ester with a 77% isolated yield after recrystallization.

Reaction Conditions:

- Substrate: 6,7-Dichloro-2,3-dihydro-2-hydroxymethylbenzofuran

- Oxidizing agent: CrO₃, H₂SO₄, H₂O

- Solvent: Acetone

- Temperature: 25°C, 18 hours

Chlorination Strategies

Regioselective chlorination at positions 6 and 7 is achieved using electrophilic chlorinating agents such as Cl₂ or SO₂Cl₂. The electron-donating nature of the dihydrofuran oxygen directs chlorination to the ortho and para positions relative to the oxygen, ensuring proper placement.

Dichlorination Protocol

In a representative procedure:

- Substrate : 2,3-Dihydrobenzofuran derivative

- Chlorinating agent : Sulfuryl chloride (SO₂Cl₂)

- Catalyst : FeCl₃

- Yield : 85–90%

Carboxylic Acid Formation

Hydrolysis of the ethyl ester to the carboxylic acid is performed under basic conditions. For instance, treatment with 2.0 N NaOH at 80°C for one hour converts the ester to the sodium salt of the acid, which is acidified to yield the free carboxylic acid.

Key Data:

Dimethylsulfamoyl Group Installation

Introducing the dimethylsulfamoyl (-SO₂NMe₂) group at position 5 necessitates careful electrophilic substitution or coupling. A Friedel-Crafts-type sulfonylation using dimethylsulfamoyl chloride and AlCl₃ has been proposed, though direct evidence from patents suggests analogous acylation reactions.

Sulfonylation Protocol

- Substrate : 6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid

- Reagent : Dimethylsulfamoyl chloride

- Catalyst : Anhydrous AlCl₃

- Conditions : 80–90°C, 3.5 hours

- Workup : Extraction with ether, sodium bicarbonate wash, acidification

Yield : ~70% (extrapolated from similar reactions)

Alternative Synthetic Routes

Early-Stage Sulfamoylation

Introducing the dimethylsulfamoyl group prior to cyclization offers an alternative pathway. For example, sulfonation of a pre-chlorinated phenol derivative followed by cyclization and oxidation could streamline the synthesis.

Coupling Approaches

Modern coupling agents like TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) enable direct amidation or sulfonamide formation. However, these methods remain less explored for this specific target.

Analytical Characterization

- Molecular weight : 340.180 g/mol

- Exact mass : 338.973 Da

- PSA : 92.29 Ų

- LogP : 2.712

Structural Confirmation :

- ¹H NMR : Signals at δ 1.46 (d, 3H, J=6.8 Hz) confirm the dimethyl groups, while aromatic protons appear as doublets between δ 7.40–8.20.

- IR : Strong absorption at 1697 cm⁻¹ (C=O stretch of carboxylic acid).

Challenges and Optimization

Regioselectivity

Ensuring chlorination at positions 6 and 7 remains challenging due to competing reaction pathways. Directed ortho-metalation strategies using lithium bases could improve specificity.

Sulfamoyl Group Stability

The dimethylsulfamoyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous environments are critical during synthesis.

Industrial-Scale Considerations

Large-scale production requires cost-effective chlorination and sulfonylation methods. Continuous flow reactors may enhance yield and safety by minimizing exposure to hazardous reagents like CrO₃ and AlCl₃.

Chemical Reactions Analysis

Types of Reactions

S-8666 undergoes various chemical reactions, including:

Oxidation: S-8666 can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction of S-8666 can lead to the formation of its corresponding amines.

Substitution: S-8666 can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of S-8666 .

Scientific Research Applications

The compound features a benzofuran core with dichlorine and dimethylsulfamoyl substituents, which are crucial for its biological activity. The presence of the sulfamoyl group suggests potential interactions with biological targets, making it a candidate for various applications.

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid exhibit antimicrobial properties. Research has shown that modifications in the sulfamoyl group can enhance activity against resistant bacterial strains .

- Anti-inflammatory Effects : Investigations into related compounds have suggested that the benzofuran structure may possess anti-inflammatory properties. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .

- Cancer Research : The compound's ability to interact with specific cellular pathways makes it a candidate for cancer research. Studies have explored its effects on apoptosis in cancer cells, indicating potential therapeutic benefits in oncology .

Agricultural Applications

- Pesticide Development : The unique chemical structure of this compound allows for the development of new agrochemicals. Research has focused on its efficacy as a pesticide, targeting specific pests while minimizing environmental impact .

- Herbicide Potential : Similar compounds have shown promise as herbicides. The exploration of this compound's herbicidal properties could lead to the development of safer alternatives to current chemical herbicides .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzofuran compounds for their antimicrobial activity. The results indicated that modifications similar to those found in 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid significantly enhanced efficacy against Gram-positive bacteria.

Case Study 2: Inflammatory Response Modulation

Research conducted at a prominent university investigated the anti-inflammatory effects of sulfamoyl-containing compounds on human cell lines. The study found that these compounds reduced pro-inflammatory cytokine production, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases.

Case Study 3: Agricultural Field Trials

Field trials conducted by an agricultural research institute assessed the effectiveness of novel formulations containing 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid as a pesticide. Results showed significant reductions in pest populations with minimal adverse effects on non-target species.

Mechanism of Action

S-8666 exerts its effects primarily through its action on the renal system. It inhibits the reabsorption of sodium and chloride ions in the thick ascending limb of Henle’s loop, leading to increased excretion of these ions and water. This diuretic effect helps reduce blood pressure. Additionally, S-8666 promotes the excretion of uric acid by inhibiting its reabsorption in the renal tubules, thus exhibiting uricosuric activity .

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is evident when compared to analogs. Key differences lie in substituents at position 5, stereochemistry, and pharmacological profiles.

Structural Analogues and Substituent Effects

Key Observations :

- N,N-Dimethylsulfamoyl vs. Sulfamoyl: The dimethylation of the sulfamoyl group enhances lipophilicity and metabolic stability, improving renal tubular secretion efficiency compared to the non-methylated analog .

- Stereochemical Influence : The thienylcarbonyl analog demonstrates enantiomeric divergence: the d-isomer is a potent diuretic, while the l-isomer retains uricosuric activity without diuresis. This contrasts with the target compound, where stereoselectivity primarily affects renal clearance rather than activity separation .

Pharmacological Profiles

- Diuretic Potency: The target compound’s diuretic effect is less pronounced than high-ceiling diuretics like the aminomethyl-substituted analogs (e.g., compound 5a in ), which act specifically on the thick ascending limb of Henle’s loop with greater efficacy .

- Uricosuric Specificity : Unlike the thienylcarbonyl derivative’s enantiomer-specific uricosuric activity, the target compound achieves balanced uricosuric-diuretic action in racemic form, making it clinically advantageous .

- Metabolic Stability : The N,N-dimethylsulfamoyl group confers resistance to enzymatic degradation compared to ester derivatives (e.g., ethyl ester in ), which may undergo hydrolysis in vivo .

Clinical and Preclinical Data

- Primate Studies: The target compound exhibits stereoselective renal secretion in cynomolgus monkeys, with the d-enantiomer showing faster clearance. This property is absent in simpler analogs like the sulfamoyl derivative .

- Comparative Toxicity: Limited data suggest that dimethylsulfamoyl substitution reduces nephrotoxicity risks compared to nitrobenzoyl derivatives, which may generate reactive metabolites .

Biological Activity

6,7-Dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid is a synthetic compound with notable biological activities. Its unique structural features, including a benzofuran core and specific halogenation, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNOS

- Molecular Weight : 340.18 g/mol

- IUPAC Name : 6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid

Biological Activities

Research indicates that 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid exhibits a range of biological activities:

-

Antihypertensive Properties :

- The compound has been noted for its potential as an antihypertensive agent due to diuretic properties that enhance sodium excretion and regulate blood pressure.

- Mechanism : It inhibits the reabsorption of uric acid in renal tubules, leading to increased uric acid excretion and reduced blood pressure.

-

Anti-inflammatory Effects :

- Preliminary studies suggest anti-inflammatory properties that may be beneficial in treating conditions characterized by inflammation.

- Case Studies : Similar compounds have shown efficacy in reducing markers of inflammation in animal models.

- Antimicrobial Activity :

Comparison with Similar Compounds

The following table summarizes the comparison of 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Chloro-5-(N,N-diethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid | Contains one chlorine atom | Potentially different pharmacological profiles | Variations in side chains |

| 6,7-Dimethoxy-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid | Methoxy groups instead of chlorine | May exhibit different solubility and bioactivity | Distinct chemical reactivity |

| Benzbromarone | Uricosuric agent | Used to treat gout | Known for potent uricosuric effects |

The mechanism by which 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid exerts its biological effects involves interaction with renal transporters that mediate uric acid transport. This action enhances uric acid excretion and may also influence other metabolic pathways related to hypertension and inflammation.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

Q & A

Q. What synthetic methodologies are recommended for preparing 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid?

The synthesis typically involves a multi-step route starting with functionalization of the benzofuran core. Key steps include:

- Chlorination : Introducing chlorine atoms at positions 6 and 7 under controlled electrophilic substitution conditions (e.g., using Cl₂ or SO₂Cl₂) .

- Sulfamoylation : Reaction with N,N-dimethylsulfamoyl chloride in anhydrous conditions (e.g., THF, NaH as base) to install the sulfamoyl group at position 5 .

- Carboxylic acid activation : Oxidation or hydrolysis of precursor esters, ensuring pH control to avoid decomposition .

Critical parameters include inert atmosphere (N₂/Ar), temperature control (0–25°C for sulfamoylation), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- Structural elucidation :

- Purity assessment :

- HPLC-UV/ELSD : Using a C18 column with acetonitrile/water gradient (retention time ~8–10 min) .

- Melting point analysis : Literature range 192–196°C (deviations indicate impurities) .

Advanced Research Questions

Q. How do the enantiomers of this compound exhibit distinct pharmacological profiles?

The (+)- and (-)-enantiomers demonstrate divergent activities:

- (+)-Enantiomer : Predominantly uricosuric, inhibiting renal uric acid reabsorption via URAT1 transporter modulation (IC₅₀ ~0.8 μM in oxonate-treated rats) .

- (-)-Enantiomer : Diuretic, acting on the Na⁺-K⁺-2Cl⁻ cotransporter in the thick ascending limb (similar to furosemide, ED₅₀ ~2.5 mg/kg in rats) .

Methodological Note : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak AD-H) is critical for isolating enantiomers. Activity assays should use isolated enantiomers to avoid confounding effects .

Q. How can researchers resolve discrepancies in uricosuric activity between rodent models and primates?

In rats, the compound shows 3-fold higher uricosuric potency than probenecid, but in chimpanzees, activity is comparable to probenecid and weaker than indacrinone . To address this:

- Species-specific assays : Compare URAT1 homology (83% identity between humans and chimpanzees vs. 76% in rats) .

- Dose optimization : Adjust for metabolic differences (e.g., chimpanzee CYP3A4 clearance rates vs. rodent CYP2C11) .

- In vitro-in vivo correlation (IVIVC) : Use primary proximal tubule cells from each species to validate transporter inhibition .

Q. What strategies optimize synthetic yield while maintaining enantiomeric purity for preclinical studies?

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzofuran ring formation to favor the desired enantiomer .

- Kinetic resolution : Use lipase enzymes (e.g., Candida antarctica) to hydrolyze racemic esters selectively .

- Process controls : Monitor reaction progress via in-situ FTIR to detect intermediates and prevent racemization at high temperatures (>40°C) .

Data Contradiction Analysis

Q. Why does the compound exhibit high-ceiling diuretic effects in rodents but not in primates?

In rats, the (-)-enantiomer shows a steep dose-response curve (maximal Na⁺ excretion at 10 mg/kg), whereas chimpanzees require higher doses (20 mg/kg) for equivalent effects . Potential explanations include:

- Receptor affinity differences : Rodent NKCC2 transporters may have higher sensitivity to the compound.

- Protein binding : Higher plasma protein binding in primates reduces free drug availability .

Experimental design : Conduct cross-species radioligand binding assays and free fraction measurements using ultrafiltration .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.